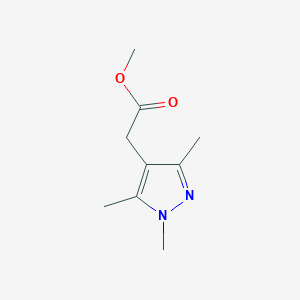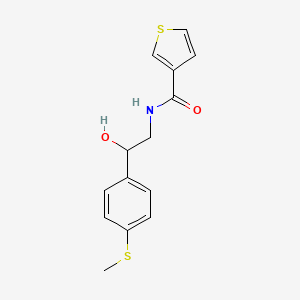
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C .Scientific Research Applications
Synthesis and Biological Activity : A study by Altundas et al. (2010) discusses the synthesis and antibacterial as well as antifungal activities of novel cycloalkylthiophene-Schiff bases and their metal complexes. These compounds, while not exactly the same, share structural similarities and have shown effectiveness against various pathogenic strains, indicating the potential antimicrobial applications of thiophene derivatives (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Inhibition of Human Leukocyte Elastase : In another study, Gütschow et al. (1999) synthesized a series of 2-(diethylamino)thieno[1,3]oxazin-4-ones and evaluated their inhibitory activity towards human leukocyte elastase (HLE), a significant target for anti-inflammatory therapies. The study's findings suggest that thiophene derivatives can serve as potent inhibitors, paving the way for further research into their potential therapeutic uses (Gütschow, Kuerschner, Neumann, Pietsch, Löser, Koglin, & Eger, 1999).
Antimicrobial Agents : Research by Desai, Dodiya, and Shihora (2011) on quinazolinone and thiazolidinone derivatives has shown significant in vitro antibacterial and antifungal activities, highlighting the potential of thiophene-containing compounds as antimicrobial agents. This supports the potential application of thiophene carboxamide derivatives in developing new antimicrobial drugs (Desai, Dodiya, & Shihora, 2011).
Optical Materials and Fluorescent Probes : A study on N-ethoxycarbonylpyrene- and perylene thioamides by Witalewska, Wrona-Piotrowicz, and Zakrzewski (2019) demonstrates the use of thiophene derivatives in synthesizing fluorescent dyes for various applications, including optoelectronics and sensory technologies. This research underscores the versatility of thiophene derivatives in material science, particularly in creating efficient color-tunable fluorophores for optical applications (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Mechanism of Action
Target of Action
The compound N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-3-carboxamide, also known as N-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}THIOPHENE-3-CARBOXAMIDE, is a synthetic thiophene derivative . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
The mode of action of this compound is currently unknown due to the lack of research. The amide bond could be susceptible to hydrolysis under acidic or basic conditions The hydroxyl group could participate in hydrogen bonding with other molecules. The methylthio group might be susceptible to oxidation, depending on the reaction conditions.
Biochemical Pathways
Thiophene derivatives are known to have a wide range of biological effects, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown due to the lack of research. Environmental factors can include pH, temperature, presence of other molecules, and more.
Future Directions
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-18-12-4-2-10(3-5-12)13(16)8-15-14(17)11-6-7-19-9-11/h2-7,9,13,16H,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNGHYMLNJDIKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(6-ethoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2884448.png)
![N-(4-bromophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2884449.png)
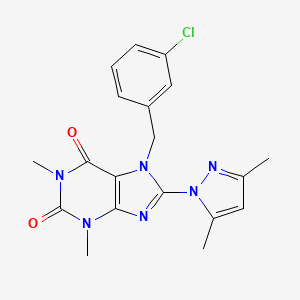

![1-[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2884453.png)

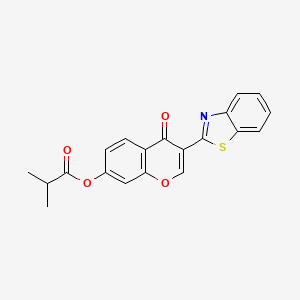
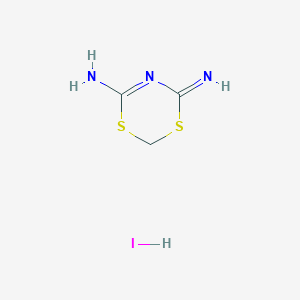

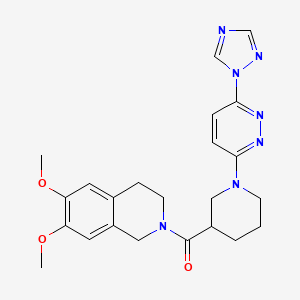
![1-[5-(4-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2884461.png)
